molecular formula C31H29Cl2F2N3O4 B8049584 RG7388

RG7388

Cat. No.: B8049584
M. Wt: 616.5 g/mol
InChI Key: TVTXCJFHQKSQQM-UHFFFAOYSA-N
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Description

RG7388 is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring substituted with chloro and fluoro groups, a cyano group, and a benzoic acid moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RG7388 typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the ring closure.

    Introduction of Substituents: The chloro and fluoro groups are introduced through halogenation reactions, which may involve reagents like chlorine or fluorine gas, or more commonly, halogenating agents such as N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI).

    Cyano Group Addition: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).

    Coupling with Benzoic Acid Moiety: The final step involves coupling the pyrrolidine derivative with a benzoic acid derivative, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines under conditions using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), or sodium hydride (NaH).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties, such as polymers, coatings, or advanced composites.

Mechanism of Action

The mechanism of action of RG7388 would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors.

    Signal Transduction Pathways: Modulating signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
  • 4-[[3-(2-Fluorophenyl)-4-(4-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

Uniqueness

The unique combination of chloro and fluoro substituents, along with the cyano group and the specific pyrrolidine and benzoic acid framework, distinguishes this compound from its analogs. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTXCJFHQKSQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29Cl2F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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